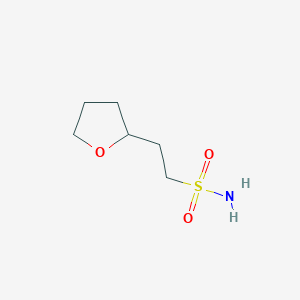![molecular formula C15H15NO3S B2539232 [(4-Méthylphényl)carbamoyl]méthyl 3-méthylthiophène-2-carboxylate CAS No. 387853-64-7](/img/structure/B2539232.png)
[(4-Méthylphényl)carbamoyl]méthyl 3-méthylthiophène-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a compound that can be associated with the broader class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are important in medicinal chemistry and materials science due to their electronic properties. The compound likely contains a thiophene ring substituted with a carbamoyl group and a methyl group, which could influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related thiophene derivatives has been explored in various studies. For instance, poly substituted 3-aminothiophenes were synthesized using a one-pot protocol involving ketene S,S-acetal as an intermediate, followed by Dieckmann condensation with ethyl bromoacetate . This method could potentially be adapted for the synthesis of [(4-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate by introducing the appropriate substituents at the relevant steps.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial as it affects their chemical and physical properties. For example, the nitration of methyl-3-hydroxythiophene-2-carboxylate led to products with different melting points, and their structure was confirmed using carbon-13 NMR data . Such analytical techniques could be employed to elucidate the structure of [(4-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate.
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions. Methyl 3-aminothiophene-2-carboxylate reacted with 3,6-diaryl-1,2,4-triazine-5-carbonitriles to yield methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates . Similarly, 3-amino-2-carbamoylthiophene reacted with cycloalkanones to form imines . These reactions demonstrate the reactivity of the amino and carbamoyl groups on the thiophene ring, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involved characterizing the compound using NMR and mass spectral analysis, and its structure was confirmed by X-ray diffraction studies . The physical properties such as melting points, solubility, and crystallinity can be determined using similar methods for [(4-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate.
Applications De Recherche Scientifique
Catalyse et Synthèse Organique
La fraction ester borique pinacol dans le [(4-Méthylphényl)carbamoyl]méthyl 3-méthylthiophène-2-carboxylate sert de précieux élément constitutif en synthèse organique. Alors que les protocoles de fonctionnalisation de la déboronation des esters boriques alkyles sont bien établis, la protodéboronation reste moins explorée. Cependant, des progrès récents ont permis une protodéboronation catalytique des esters boriques alkyles 1°, 2° et 3° en utilisant une approche radicalaire. Cette méthode permet une hydrométhylation formelle anti-Markovnikov des alcènes, une transformation jusqu'alors inconnue .
Hydroboration et Hydrogénation
La fonctionnalité ester borique du composé peut être exploitée pour des réactions d'hydroboration. Par exemple, les esters boriques de catéchol générés in situ subissent une protodéboronation via une réaction en chaîne radicalaire, conduisant à des alcanes à partir d'alcènes non activés. Cette stratégie a été appliquée à la synthèse totale formelle de produits naturels tels que la δ-®-conicéine et l'indolizidine 209B .
Dérivés de Thiadiazole
Les dérivés de l'acide 4-méthyl-1,2,3-thiadiazole-5-carboxylique, y compris le this compound, présentent des signaux caractéristiques dans leurs spectres de RMN 1H. Ces composés présentent des applications potentielles en chimie médicinale et en science des matériaux .
Synthèse de Teinture
Le 2-amino-4-[(4-chlorophényl)carbamoyl]-5-méthylthiophène-3-carboxylate de méthyle, un proche parent de notre composé, a été couplé avec d'autres molécules pour synthétiser de nouvelles teintures dispersées. Ces teintures trouvent une application dans les textiles et d'autres applications de coloration .
Safety and Hazards
The related compound, Methyl 3-methylthiophene-2-carboxylate, has been assigned the GHS07 pictogram, with the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
[2-(4-methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-10-3-5-12(6-4-10)16-13(17)9-19-15(18)14-11(2)7-8-20-14/h3-8H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYZBZBUXYKUOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2-Cyanophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2539150.png)
![2-Chloro-N-[[(2S,4S)-4-methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]propanamide](/img/structure/B2539156.png)
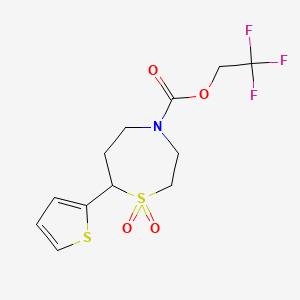
![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2539158.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2539159.png)
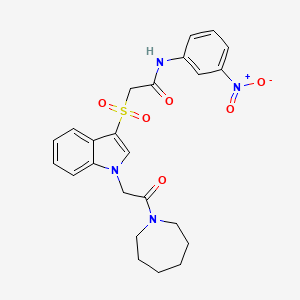


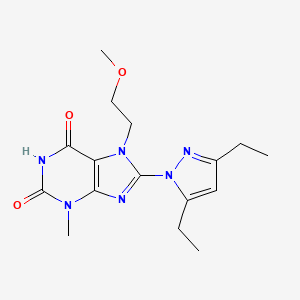
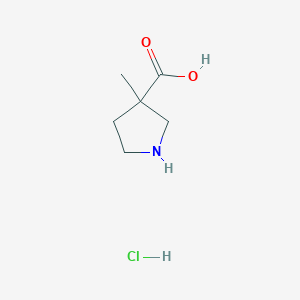
![4-Bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B2539167.png)
